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Compound of Interest

Compound Name: Allyl isobutyrate
CAS No.: 15727-77-2
Cat. No.: B096330

Get Quote

\ J

Allyl isobutyrate (CAS No. 15727-77-2) is an organic ester notable for its characteristic fruity,
pineapple-like aroma.[1] Its chemical structure, featuring both a reactive allyl group and a
branched isobutyrate moiety, makes it a molecule of interest not only for the flavor and
fragrance industry but also as a versatile building block in organic synthesis. This guide
provides a comprehensive overview for researchers and drug development professionals,
detailing its synthesis, analytical characterization, and potential synthetic applications,
grounded in established chemical principles.

The IUPAC name for this compound is prop-2-enyl 2-methylpropanoate.[2] It is a colorless
liquid with limited solubility in water but shows good solubility in organic solvents such as
ethanol.[1]

Core Molecular Identifiers and Properties
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Identifier Value Source(s)
CAS Number 15727-77-2 PubChem|[2]
IUPAC Name prop-2-enyl 2- PubChem(2]
methylpropanoate

Molecular Formula C7H1202 Scent.vn[1]
Molecular Weight 128.17 g/mol Scent.vn[1]
Boiling Point ~138 °C (estimated) Scent.vn[1]
Density ~0.896 g/cm3 ECHEMI
Flash Point ~35 °C (estimated) Scent.vn[1]

Synthesis of Allyl Isobutyrate via Fischer
Esterification

The most common and direct laboratory method for preparing allyl isobutyrate is the Fischer-
Speier esterification. This acid-catalyzed reaction involves the condensation of a carboxylic
acid (isobutyric acid) with an alcohol (allyl alcohol).

Causality of the Fischer Esterification Approach

Fischer esterification is an equilibrium-controlled process.[3] To achieve a high yield of the
desired ester, the equilibrium must be shifted toward the products. This is typically
accomplished by one of two methods:

o Use of Excess Reactant: Employing a large excess of one of the starting materials (usually
the less expensive one, in this case, likely allyl alcohol) increases the probability of the
forward reaction according to Le Chatelier's principle.

o Removal of Water: The reaction produces water as a byproduct. Actively removing this
water, for instance with a Dean-Stark apparatus or a drying agent, prevents the reverse
reaction (ester hydrolysis) from occurring.
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A strong acid catalyst, such as sulfuric acid (H2S0Oa4) or p-toluenesulfonic acid (p-TsOH), is
essential. The catalyst protonates the carbonyl oxygen of the carboxylic acid, which
significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to
nucleophilic attack by the alcohol.[3]

Reaction Mechanism

The mechanism proceeds through a series of reversible protonation and deprotonation steps,
followed by addition and elimination. It can be summarized as a Protonation-Addition-
Deprotonation-Protonation-Elimination-Deprotonation (PADPED) sequence.[3]
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Click to download full resolution via product page
Caption: Mechanism of Acid-Catalyzed Fischer Esterification.

Experimental Protocol: Laboratory Scale Synthesis

This protocol describes a representative procedure for the synthesis and purification of allyl
isobutyrate.
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1. Reaction Setup
Combine isobutyric acid, excess allyl alcohol,
and catalytic H2SOa in a round-bottom flask.

'

2. Reflux
Heat the mixture to reflux for 2-3 hours
to allow the reaction to reach equilibrium.

'

3. Workup: Neutralization
Cool mixture. Dilute with ether.
Wash with saturated NaHCOs solution to
remove acidic components.

'

4. Workup: Washing
Wash with water and then brine to
remove water-soluble impurities.

i

5. Drying & Filtration
Dry the organic layer over anhydrous MgSOa.
Filter to remove the drying agent.

'

6. Solvent Removal
Remove the ether solvent using a
rotary evaporator.

'

7. Purification
Purify the crude ester by fractional distillation
under reduced pressure.

'

8. Characterization
Analyze the purified product using
NMR, IR, and GC-MS.

Click to download full resolution via product page

Caption: Experimental Workflow for Allyl Isobutyrate Synthesis.
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Materials:

Isobutyric acid

Allyl alcohol (e.g., 2-3 molar equivalents)

Concentrated sulfuric acid (catalytic amount, e.g., 1-2% of the acid weight)

Diethyl ether (for extraction)

Saturated sodium bicarbonate (NaHCOs) solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSQOa) or sodium sulfate (Na2S0a4)

Step-by-Step Methodology:

Reaction: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer,
add isobutyric acid (1.0 mol). Carefully add allyl alcohol (2.0 mol) followed by the slow
addition of concentrated sulfuric acid (2 mL).

Reflux: Heat the mixture to a gentle reflux using a heating mantle. The progress of the
reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
A typical reaction time is 2-4 hours.

Workup: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a
separatory funnel and dilute with diethyl ether (100 mL).

Neutralization: Carefully wash the organic layer with a saturated solution of sodium
bicarbonate until effervescence ceases. This step is crucial to neutralize the sulfuric acid
catalyst and any unreacted isobutyric acid.

Washing: Wash the organic layer sequentially with water (2 x 50 mL) and then with brine (50
mL). The brine wash helps to break any emulsions and begins the drying process.

Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous
magnesium sulfate.
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« Filtration & Concentration: Filter the solution to remove the drying agent. Concentrate the
filtrate using a rotary evaporator to remove the diethyl ether.

 Purification: The resulting crude oil is purified by fractional distillation under reduced pressure
to yield pure allyl isobutyrate.

Characterization and Analysis

Proper characterization is essential to confirm the identity and purity of the synthesized
product. While experimental spectra for allyl isobutyrate are not consistently available in
public databases, its spectral characteristics can be reliably predicted based on its structure
and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected *H NMR Chemical Shifts (CDCls, 400 MHz): The proton NMR spectrum is expected
to show distinct signals for both the allyl and isobutyrate portions of the molecule.

. . Coupling
Proton Predicted o Predicted )
] o Constant (J, Integration
Assignment (ppm) Multiplicity Hz)
z
(CHs)2CH- ~1.15 Doublet (d) ~7.0 6H
(CH3)2CH- ~2.55 Septet (sept) ~7.0 1H
-O-CHz2- ~4.55 Doublet (d) ~5.7 2H
J_trans =17.2,
Doublet of )
=CHz2 ~5.20 & ~5.30 J _cis=10.5, 2H (1H each)
doublets (dd)
J gem=15
J trans = 17.2,
-CH= ~5.90 Multiplet (ddt) J_cis=10.5, 1H
J_allyl=5.7

Justification: The allyl group shifts are predicted based on data for allyl butyrate and other allyl
esters. The isobutyrate shifts are based on data for ethyl isobutyrate and similar branched
esters.
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Expected 3C NMR Chemical Shifts (CDCls, 100 MHz):

Carbon Assignment Predicted & (ppm)
(CHs)2CH- ~19.0

(CH3)2CH- ~34.0

-O-CHz2- ~65.0

=CH: ~118.0

-CH= ~132.5

>C=0 (Ester Carbonyl) ~176.5

Justification: Carbonyl shifts for esters are typically in the 170-180 ppm range. The shifts for the
allyl and isobutyrate carbons are predicted from established correlation tables and data from
similar structures.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups.
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) Expected .
Functional Group . Intensity Notes
Absorption (cm~?)

This is the most
C=0 (Ester Stretch) ~1735 Strong characteristic peak for
the ester group.

Corresponds to the C-
C-O (Ester Stretch) ~1170 Strong O single bond stretch
of the ester.

Characteristic of the

C=C (Alkene Stretch) ~1645 Medium allyl group's double
bond.
) sp2 C-H stretch,
=C-H (Alkene Stretch)  ~3080 Medium o )
indicates unsaturation.
sp3 C-H stretches
C-H (Alkane Stretch) 2970-2870 Medium-Strong from the isobutyrate

group.

Applications in Research and Synthesis

While widely used for its organoleptic properties, the bifunctional nature of allyl isobutyrate
makes it a potentially useful synthetic intermediate.

e The Allyl Group as a Handle: The allyl group is a cornerstone of modern organic synthesis. It
can be readily deprotected under mild, neutral conditions using palladium catalysts, making it
a valuable protecting group for carboxylic acids. Furthermore, the double bond can undergo
a wide range of transformations, including:

[e]

Ozonolysis: Cleavage to form an aldehyde.

o

Epoxidation: Formation of an epoxide ring.

[¢]

Dihydroxylation: Creation of a diol.

[¢]

Heck or Suzuki Coupling: If converted to an allyl halide or boronate.
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e The Isobutyrate Moiety: The isobutyrate group itself can be a pharmacophore or a structural
component in larger molecules. The ester can be hydrolyzed to reveal the carboxylic acid or
undergo transesterification. The a-proton is acidic and can be removed by a strong base (like
LDA) to form an enolate, which can then be alkylated or used in other C-C bond-forming
reactions.

While direct applications of allyl isobutyrate in published drug synthesis pathways are not
prominent, its structure represents a combination of two synthetically valuable motifs. It can
serve as a model compound for developing new reactions or as a starting point for the
synthesis of more complex molecules where either the allyl or isobutyrate functionality is
desired.

Safety and Handling

Allyl isobutyrate is classified as a flammable liquid and carries several GHS hazard warnings.

[2]

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Handling Precautions:

Work in a well-ventilated fume hood.

o Keep away from heat, sparks, and open flames.

o Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile
gloves, and a lab coat.

e Ground all equipment when transferring to prevent static discharge.

» Store in a tightly sealed container in a cool, dry, well-ventilated area away from oxidizing
agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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